molecular formula C21H29N5OS2 B12621022 4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide

4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide

Cat. No.: B12621022
M. Wt: 431.6 g/mol
InChI Key: GVAOIAHCNMJUNO-UHFFFAOYSA-N
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Description

4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno pyrimidine structure.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or benzothieno pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide is unique due to its specific structural features, such as the combination of a benzothieno pyrimidine core with a piperazine ring and a thioamide group. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H29N5OS2

Molecular Weight

431.6 g/mol

IUPAC Name

4-(4-oxo-3-propan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-prop-2-enylpiperazine-1-carbothioamide

InChI

InChI=1S/C21H29N5OS2/c1-4-9-22-21(28)25-12-10-24(11-13-25)20-23-18-17(19(27)26(20)14(2)3)15-7-5-6-8-16(15)29-18/h4,14H,1,5-13H2,2-3H3,(H,22,28)

InChI Key

GVAOIAHCNMJUNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(N=C1N3CCN(CC3)C(=S)NCC=C)SC4=C2CCCC4

Origin of Product

United States

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